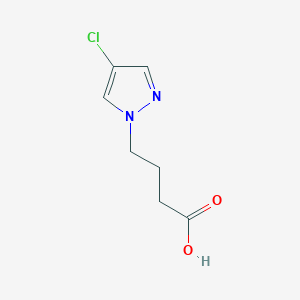

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCJOGWPVAVMMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290223 |

Source

|

| Record name | 4-Chloro-1H-pyrazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-31-8 |

Source

|

| Record name | 4-Chloro-1H-pyrazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-pyrazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Validated Synthesis Pathway for 4-(4-chloro-1H-pyrazol-1-yl)butanoic Acid

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties, making it a cornerstone in drug discovery programs targeting kinases, metabolic enzymes, and various receptors.[2][3] This guide provides a comprehensive, field-proven synthesis pathway for 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid, a valuable bifunctional building block. This molecule incorporates a halogenated pyrazole for potential vector-directed interactions and a carboxylic acid handle for amide coupling or further derivatization. We will detail a robust two-step sequence starting from commercially available 4-chloro-1H-pyrazole, focusing on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Introduction: The Strategic Value of the Pyrazole Core

The prevalence of the pyrazole moiety in blockbuster drugs underscores its importance. From the anti-cancer agent Ruxolitinib to the erectile dysfunction treatment Sildenafil, the 1,2-diazole ring system consistently imparts favorable properties such as metabolic stability and a capacity for diverse, structurally significant hydrogen bonding.[1] The introduction of a chlorine atom at the C4 position, as in our target molecule, can enhance binding affinity through halogen bonding or serve as a synthetic handle for cross-coupling reactions. The butanoic acid sidechain provides a crucial linkage point, enabling the conjugation of this decorated heterocycle to other pharmacophores.

Derivatives of pyrazole carboxylic acids are found in numerous bioactive molecules, where the acid group can engage in strong electrostatic and hydrogen bonding interactions within biological targets.[4][5] Therefore, developing a reliable and scalable synthesis for molecules like this compound is of significant interest to the drug development community.

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis is paramount for producing intermediates for library generation or scale-up campaigns. Our retrosynthetic analysis of the target molecule identifies two key disconnections, suggesting a straightforward and high-yielding forward synthesis.

-

C-O Bond Disconnection: The terminal carboxylic acid can be readily formed via the hydrolysis of a more soluble and easily purified ester precursor. This is a standard protecting group strategy for carboxylic acids.

-

N-C Bond Disconnection: The bond between the pyrazole N1-nitrogen and the butanoate sidechain can be formed through a nucleophilic substitution reaction. This disconnection leads back to two readily accessible starting materials: 4-chloro-1H-pyrazole and a suitable four-carbon electrophile, such as ethyl 4-bromobutanoate.

This analysis leads to a robust two-step forward synthesis:

-

Step 1: N-alkylation of 4-chloro-1H-pyrazole with ethyl 4-bromobutanoate to form the ester intermediate.

-

Step 2: Saponification (base-catalyzed hydrolysis) of the resulting ester to yield the final carboxylic acid product.

This pathway is strategically advantageous as it utilizes common, well-understood reactions and starts from commercially available materials, ensuring reproducibility and scalability.

Synthesis Pathway: A Mechanistic Walkthrough

Step 1: N-Alkylation of 4-chloro-1H-pyrazole

The core of this step is the formation of a new nitrogen-carbon bond. Pyrazole has an acidic proton on the N1 nitrogen (pKa ≈ 14), which can be removed by a suitable base to generate a nucleophilic pyrazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate in a classic SN2 reaction.

Causality of Experimental Choices:

-

Base Selection: A moderately strong base is required to ensure complete deprotonation of the pyrazole without causing unwanted side reactions, such as hydrolysis of the ester on the alkylating agent. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is easier to handle and often sufficient.

-

Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) while poorly solvating the pyrazolide anion, thus enhancing its nucleophilicity.[6]

-

Electrophile: Ethyl 4-bromobutanoate is a preferred alkylating agent due to the good leaving group ability of bromide and the stability of the ethyl ester under the reaction conditions.[7]

Step 2: Saponification of the Ester Intermediate

The conversion of the ethyl ester to the carboxylic acid is achieved through base-catalyzed hydrolysis, a process known as saponification. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the strong base drives the reaction to completion, forming the carboxylate salt. An acidic workup is then required to protonate the carboxylate and precipitate the final product.

Causality of Experimental Choices:

-

Base Selection: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis, particularly when the substrate has other sensitive functional groups. It can often be used under milder conditions. The reaction is typically performed in a mixture of water and an organic cosolvent like tetrahydrofuran (THF) or methanol to ensure solubility of the ester.

-

Workup: Careful acidification is critical. The pH must be lowered sufficiently (typically to pH 2-3) to ensure complete protonation of the carboxylate. Over-acidification should be avoided if the molecule contains acid-labile groups. The final product can then be isolated by extraction or filtration if it precipitates from the aqueous solution.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate

Materials & Reagents:

-

4-chloro-1H-pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl 4-bromobutanoate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-1H-pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product as a clear oil.

Protocol 2: Synthesis of this compound

Materials & Reagents:

-

Ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting ester is consumed (typically 4-6 hours).

-

Work-up: Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Data Summary & Visualization

Synthesis Workflow Visualization

Caption: Figure 1. Experimental workflow for the two-step synthesis.

Reaction Scheme Visualization

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole-Based Compounds and Their Molecular Targets

This guide provides an in-depth exploration of the therapeutic landscape for pyrazole-based compounds, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple catalog of targets, we delve into the mechanistic rationale, key experimental validation techniques, and the intricate signaling pathways where these versatile scaffolds have shown significant promise. Our focus is on providing not just information, but actionable insights to empower the next generation of drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural features allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological macromolecules. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, facilitating precise molecular recognition within protein binding pockets.[1] Furthermore, the pyrazole core is often employed as a bioisostere for other aromatic rings, such as benzene or imidazole, offering advantages in terms of improved physicochemical properties like solubility and metabolic stability.[1]

The strategic placement of substituents around the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This inherent versatility has led to the development of a multitude of FDA-approved drugs containing a pyrazole moiety, targeting a wide array of clinical conditions from inflammation to cancer.[1]

Key Therapeutic Target Classes for Pyrazole-Based Compounds

Our exploration of pyrazole-based therapeutics will be organized by the major classes of their molecular targets. This approach allows for a deeper understanding of the common structural motifs and mechanistic principles that govern their activity.

Protein Kinases: Modulating Cellular Signaling in Oncology and Inflammation

Protein kinases represent one of the most successfully targeted enzyme families in drug discovery, and pyrazole-based inhibitors have emerged as a dominant class. Their ability to competitively bind to the ATP-binding pocket of kinases makes them powerful tools for modulating dysregulated signaling pathways in various diseases, particularly cancer.

-

Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, BTK is a key target in B-cell malignancies.[1] Pyrazole-containing irreversible inhibitors form a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition.[1]

-

Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and hematopoiesis. Pyrazole-based inhibitors have been developed to treat myelofibrosis and rheumatoid arthritis by blocking the JAK-STAT signaling cascade.[1]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

-

Anaplastic Lymphoma Kinase (ALK): Genetic rearrangements of the ALK gene are drivers of certain non-small cell lung cancers. Pyrazole-containing compounds have been developed as potent ALK inhibitors.[1]

The development of potent and selective kinase inhibitors requires a multi-faceted experimental approach. The initial screening often involves high-throughput assays to identify compounds that bind to the target kinase. A differential scanning fluorimetry (DSF) assay, for instance, can rapidly identify binders by measuring the change in the melting temperature of the kinase upon compound binding.[4] This is followed by enzymatic assays to quantify the inhibitory potency (typically as an IC50 value). For ATP-competitive inhibitors, these assays measure the reduction in the phosphorylation of a substrate in the presence of the inhibitor. Cellular assays are then crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context, often by measuring the phosphorylation of a downstream substrate.

The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing gene expression related to immunity and inflammation. Pyrazole-based JAK inhibitors interrupt this cascade at a critical juncture.

Caption: The JAK-STAT signaling cascade and the point of intervention for pyrazole-based inhibitors.

Coagulation Factors: Targeting Thrombosis

Disruptions in the blood coagulation cascade can lead to thrombotic disorders. Pyrazole-based compounds have been successfully developed as inhibitors of key enzymes in this pathway.

-

Factor Xa (FXa): A serine protease that plays a pivotal role in the coagulation cascade, FXa is a prime target for anticoagulant drugs. Oral, direct FXa inhibitors containing a pyrazole moiety have been developed for the prevention and treatment of thromboembolic events.[1]

The evaluation of FXa inhibitors begins with in vitro enzymatic assays to determine their potency (IC50 or Ki values) against purified FXa. These are often chromogenic assays where the inhibitor competes with a chromogenic substrate for the active site of FXa.[1] Subsequently, plasma-based clotting assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), are used to assess the anticoagulant effect in a more physiologically relevant matrix.[3] An anti-Xa assay is a more specific functional test that directly measures the inhibition of FXa in plasma.[5]

Nuclear Receptors: Modulating Gene Expression

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. Pyrazole-based compounds have been designed to modulate the activity of these receptors.

-

Androgen Receptor (AR): The AR is a key driver of prostate cancer development and progression. Nonsteroidal AR antagonists containing pyrazole scaffolds have been developed to block the binding of androgens and inhibit AR-mediated gene transcription.[1]

The initial assessment of compounds targeting the AR involves competitive binding assays to determine their affinity for the receptor.[6] These assays typically use a radiolabeled androgen, and the ability of the test compound to displace the radioligand is measured.[7] Following binding confirmation, functional assays are performed to determine whether the compound acts as an agonist or an antagonist. These often involve reporter gene assays in cells expressing the AR, where the compound's ability to induce or block the transcription of a reporter gene under the control of an androgen response element is quantified.

The androgen receptor signaling pathway is central to the development and maintenance of male characteristics and is a critical driver of prostate cancer. Pyrazole-based antagonists disrupt this pathway by preventing the binding of androgens.

Caption: The androgen receptor signaling pathway, highlighting the inhibitory action of pyrazole-based antagonists.

Enzymes in Neurodegenerative Diseases

Pyrazoline-based compounds, a dihydro derivative of pyrazole, have shown promise in targeting enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[8]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters. Pyrazoline derivatives have been identified as inhibitors of both MAO-A and MAO-B, suggesting their potential for treating depression and Parkinson's disease.[8][9]

-

Acetylcholinesterase (AChE): The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Pyrazolines have been shown to inhibit AChE.[8][9]

Data Summary of Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activities of selected pyrazole-based compounds against their respective targets. This data is intended to provide a comparative overview of the potency of these scaffolds.

| Compound Class | Target | Representative Compound | IC50 / Ki | Reference |

| Kinase Inhibitor | JAK1/JAK2 | Ruxolitinib | IC50 ≈ 3 nM | [2] |

| Kinase Inhibitor | Akt1 | Afuresertib | Ki = 0.08 nM | [10] |

| Kinase Inhibitor | Haspin | Compound 1b | IC50 = 57 nM | [9] |

| Coagulation Factor Inhibitor | Factor Xa | Apixaban | Ki = 0.08 nM | [11] |

| Coagulation Factor Inhibitor | Factor Xa | Pyrazolyl piperidine 4a | IC50 = 13.4 nM | [3] |

| Nuclear Receptor Ligand | Estrogen Receptor α | Propylpyrazole triol (PPT) | 410-fold binding preference for ERα over ERβ | [12] |

Experimental Protocols

To ensure the practical applicability of this guide, we provide foundational protocols for key assays used in the characterization of pyrazole-based compounds. These protocols are intended as a starting point and may require optimization based on the specific compound and target.

Protocol: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry)

This protocol outlines a differential scanning fluorimetry (DSF) assay for identifying pyrazole-based compounds that bind to a target kinase.[4]

Objective: To determine if a pyrazole-based compound binds to a target kinase by measuring the change in the protein's melting temperature (Tm).

Materials:

-

Purified target kinase

-

SYPRO Orange dye (5000x stock in DMSO)

-

Test pyrazole compounds (dissolved in DMSO)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument capable of fluorescence detection

Procedure:

-

Prepare the master mix: In a microcentrifuge tube, combine the assay buffer, purified kinase (to a final concentration of 2 µM), and SYPRO Orange dye (to a final concentration of 5x).

-

Dispense the master mix: Aliquot the master mix into the wells of a 96-well or 384-well PCR plate.

-

Add compounds: Add the test pyrazole compounds to the wells to achieve the desired final concentration (typically 10 µM for primary screening). Include a DMSO control.

-

Seal and centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Run the DSF experiment: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data analysis: The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum. A significant increase in the Tm in the presence of a compound compared to the DMSO control indicates binding.

Protocol: Anti-Factor Xa Chromogenic Assay

This protocol describes a chromogenic assay to measure the inhibitory activity of a pyrazole-based compound against Factor Xa.[1]

Objective: To quantify the inhibitory potency of a pyrazole compound against Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222)

-

Test pyrazole compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 175 mM NaCl, 10 mM EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare compound dilutions: Prepare a serial dilution of the test pyrazole compound in the assay buffer.

-

Add inhibitor and enzyme: In the wells of a 96-well plate, add the diluted test compounds and purified Factor Xa. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Add substrate: Add the chromogenic substrate to all wells to initiate the reaction.

-

Measure absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

Data analysis: Determine the initial reaction rate for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to an appropriate equation to determine the IC50 value.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a pyrazole-based compound for the androgen receptor.[6][7]

Objective: To measure the ability of a pyrazole compound to displace a radiolabeled ligand from the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant AR)

-

Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT)

-

Test pyrazole compounds (dissolved in a suitable solvent)

-

Assay buffer (e.g., TEDG buffer: Tris-EDTA-DTT-Glycerol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare receptor solution: Prepare a solution of the androgen receptor in the assay buffer.

-

Set up the assay: In microcentrifuge tubes, combine the receptor solution, a fixed concentration of [3H]-DHT, and varying concentrations of the test pyrazole compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

-

Incubation: Incubate the tubes at 4 °C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate bound from free ligand: Separate the receptor-bound [3H]-DHT from the free [3H]-DHT. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Quantify radioactivity: Add scintillation cocktail to the samples containing the bound radioligand and measure the radioactivity using a scintillation counter.

-

Data analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyrazole scaffold has undeniably established itself as a privileged structure in drug discovery, leading to a multitude of approved and investigational drugs. The therapeutic targets for pyrazole-based compounds are diverse, spanning from kinases and coagulation factors to nuclear receptors and enzymes involved in neurodegeneration. This guide has provided a comprehensive overview of these targets, the rationale behind their selection, and the experimental methodologies used for their validation.

The future of pyrazole-based drug discovery lies in the development of more selective and potent inhibitors, as well as compounds with novel mechanisms of action. The continued exploration of the chemical space around the pyrazole core, coupled with a deeper understanding of the biology of their targets, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Ansari, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved January 24, 2026, from [Link]

-

Wolfe, T. E., et al. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Critical Care Nurse. Retrieved January 24, 2026, from [Link]

-

Folea, I. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved January 24, 2026, from [Link]

-

Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved January 24, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Ouessabin, L., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Retrieved January 24, 2026, from [Link]

-

Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

a. BTK structure diagram. b. BTK signal transduction pathway. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. (2011). Europe PMC. Retrieved January 24, 2026, from [Link]

-

Eldehna, W. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved January 24, 2026, from [Link]

-

Takeda, T., et al. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Publications LLC. Retrieved January 24, 2026, from [Link]

-

Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. (2011). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Vinggaard, A. M., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in Vitro. Retrieved January 24, 2026, from [Link]

-

Needham, M., et al. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of the British Menopause Society. Retrieved January 24, 2026, from [Link]

-

Exploring the Androgen Receptor Binding Affinity of Azole Derivatives through Multiscale Computational and Experimental Approaches. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Optimizing androgen receptor prioritization using high-throughput assay-based activity models. (2024). Frontiers. Retrieved January 24, 2026, from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

-

JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Bruton's tyrosine kinase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Sa'adah, N. L., et al. (2023). EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. Rasayan Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Paul, A., et al. (2023). Standardization of Anti-Xa Assay and its Comparison with Activated Partial Thromboplastin Time for Monitoring Unfractionated Heparin Therapy. Journal of Laboratory Physicians. Retrieved January 24, 2026, from [Link]

-

Klassert, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]

-

Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Exploring the Androgen Receptor Binding Affinity of Azole Derivatives through Multiscale Computational and Experimental Approach. (2023). Authorea. Retrieved January 24, 2026, from [Link]

-

Androgen receptor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 24, 2026, from [Link]

-

Document: Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. (CHEMBL1795245). (n.d.). ChEMBL. Retrieved January 24, 2026, from [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

JAK-STAT signaling pathway. (2023). YouTube. Retrieved January 24, 2026, from [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

-

Androgen receptor signaling in prostate cancer development and progression. (2011). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Bratoeff, E., et al. (2007). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Protocol for Androgen Receptor Competitive Binding Assay. (2002). National Toxicology Program. Retrieved January 24, 2026, from [Link]

-

The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Schematic representation of the signaling pathways on androgen receptor.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Anti-Xa Assays [practical-haemostasis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. remedypublications.com [remedypublications.com]

- 12. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Motif in Modern Enzyme Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrazole Ring in Medicinal Chemistry

The landscape of modern drug discovery is in a perpetual state of evolution, driven by an ever-deepening understanding of biological systems and a relentless pursuit of therapeutic innovation. Within this dynamic environment, certain chemical motifs have emerged as "privileged structures"—scaffolds that exhibit a remarkable propensity for binding to a diverse array of biological targets with high affinity and specificity. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept. Its unique electronic and steric properties have cemented its status as a cornerstone in the design of potent and selective enzyme inhibitors, leading to the development of numerous blockbuster drugs. This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the mechanisms of action of pyrazole-containing enzyme inhibitors, the experimental methodologies used to characterize them, and the underlying principles that govern their design and optimization.

The Pyrazole Moiety: A Versatile Tool for Enzyme Inhibition

The utility of the pyrazole ring in medicinal chemistry stems from its distinct physicochemical properties. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen), enabling it to form crucial interactions within the active sites of enzymes.[1] Furthermore, the pyrazole ring is a bioisostere of other aromatic systems, such as benzene and imidazole, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability.[2] These attributes have been successfully exploited in the development of a wide range of enzyme inhibitors, targeting diverse classes of enzymes with profound therapeutic implications.

Modes of Inhibition: A Mechanistic Overview

Pyrazole-containing inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Understanding the precise mode of action is critical for optimizing inhibitor potency and selectivity.

-

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. Pyrazole and its derivatives have been shown to act as competitive inhibitors for enzymes such as human liver alcohol dehydrogenase (LADH), where they compete with ethanol for binding.[3]

-

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition can occur whether the substrate is bound to the active site or not.

-

Uncompetitive Inhibition: In this scenario, the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the formation of the product.

The specific mode of inhibition can be elucidated through detailed enzyme kinetic studies, which are discussed in a later section.

Key Classes of Enzymes Targeted by Pyrazole Inhibitors

The versatility of the pyrazole scaffold has enabled its application in the inhibition of a broad spectrum of enzymes. The following sections highlight some of the most significant examples.

Protein Kinases: Modulating Cellular Signaling

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole moiety has been instrumental in the development of numerous kinase inhibitors.[4]

A prominent example is the inhibition of Janus kinases (JAKs), which are central to the JAK-STAT signaling pathway that regulates immune responses and cell growth.[5] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-containing compounds have been designed to be potent JAK inhibitors.[5]

Signaling Pathway: The JAK-STAT Pathway and its Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

Cyclooxygenases (COX): Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2]

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core and is a selective COX-2 inhibitor.[7] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, which can accommodate the bulkier pyrazole-containing inhibitor.[6]

Signaling Pathway: The Cyclooxygenase (COX) Pathway and Celecoxib Action

Caption: The COX pathway, highlighting the selective inhibition of COX-2 by the pyrazole-containing drug, Celecoxib.

Other Notable Enzyme Targets

The inhibitory activity of pyrazole derivatives extends to a variety of other enzymes, including:

-

Alcohol Dehydrogenases (ADHs): Pyrazole and its analogs are well-characterized inhibitors of ADHs, enzymes involved in alcohol metabolism.[8] They act by coordinating with the zinc ion in the enzyme's active site.[9]

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Pyrazole-containing compounds have been investigated as carbonic anhydrase inhibitors.

-

Phosphodiesterases (PDEs): Sildenafil, a widely known drug for erectile dysfunction, contains a fused pyrazole ring and functions as a PDE5 inhibitor.[2]

Experimental Workflows for Characterizing Pyrazole-Based Inhibitors

A multi-faceted experimental approach is essential for the comprehensive characterization of pyrazole-containing enzyme inhibitors. This typically involves a combination of biochemical assays, structural biology techniques, and computational modeling.

Experimental Workflow: From Hit Identification to Lead Optimization

Caption: A typical workflow for the discovery and optimization of pyrazole-based enzyme inhibitors.

Enzyme Kinetics Assays: Quantifying Inhibitory Potency

Enzyme kinetics studies are fundamental for determining the potency and mechanism of an inhibitor.[10] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.[11]

Step-by-Step Protocol for IC50 Determination:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified enzyme of interest in a suitable buffer.

-

Prepare a stock solution of the substrate in the same buffer.

-

Prepare a series of dilutions of the pyrazole-containing inhibitor from a high concentration stock.

-

-

Assay Setup:

-

In a multi-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor.

-

Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

-

Data Acquisition:

-

Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). The initial reaction velocity (V0) is determined from the linear portion of the progress curve.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[11]

-

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), further kinetic experiments are performed by varying the substrate concentration at fixed inhibitor concentrations. The data is then analyzed using graphical methods such as Lineweaver-Burk plots.[12][13]

X-ray Crystallography: Visualizing the Inhibitor-Enzyme Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering invaluable insights into the specific molecular interactions that govern binding.[14]

Step-by-Step Protocol for Protein-Ligand Crystallography:

-

Protein Expression and Purification:

-

Overexpress the target enzyme in a suitable expression system (e.g., E. coli, insect cells).

-

Purify the protein to a high degree of homogeneity using chromatographic techniques.

-

-

Complex Formation:

-

Incubate the purified protein with an excess of the pyrazole inhibitor to ensure saturation of the binding sites.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to identify conditions that yield well-ordered crystals of the protein-ligand complex.

-

-

X-ray Diffraction Data Collection:

-

Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.[15]

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to obtain a final, high-resolution structure.[15]

-

The resulting crystal structure reveals the precise orientation of the pyrazole inhibitor within the enzyme's active site and the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to its binding affinity.

Computational Modeling: In Silico Prediction and Analysis

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor.[16] It is a valuable tool for virtual screening of compound libraries and for understanding the structural basis of inhibitor binding.

Step-by-Step Protocol for Molecular Docking:

-

Preparation of Receptor and Ligand Structures:

-

Obtain the 3D structure of the target enzyme, either from X-ray crystallography or homology modeling. Prepare the protein by adding hydrogen atoms and assigning partial charges.

-

Generate a 3D conformation of the pyrazole inhibitor and assign appropriate atom types and charges.

-

-

Definition of the Binding Site:

-

Define the binding pocket on the enzyme, typically based on the location of the active site or a known ligand-binding site.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the inhibitor within the defined binding site. The program will generate a series of possible conformations and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the predicted interactions between the inhibitor and the enzyme to understand the key binding determinants.[17]

-

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the pyrazole scaffold and its substituents allows for the exploration of structure-activity relationships (SAR), providing crucial information for the rational design of more potent and selective inhibitors. The following table presents a selection of pyrazole-containing kinase inhibitors and their reported inhibitory activities.

| Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 (IC50) | [4] |

| Afuresertib | Akt1 | 0.08 (Ki), 1.3 (IC50) | [4] |

| Compound 22 | CDK2, CDK5 | 24, 23 (IC50) | [4] |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 (IC50) | [5] |

| GDC-0339 | Pim kinases | - | [4] |

| AT7519 | CDK1, 2, 4, 6, 9 | 10-210 (IC50) | [4] |

| AIF | HER2, VEGFR-2 | 2960, 4800 (IC50) | [18] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective enzyme inhibitors. Its unique combination of physicochemical properties allows for versatile interactions with a wide range of enzyme active sites. The continued application of integrated experimental and computational approaches, as outlined in this guide, will undoubtedly lead to the discovery and development of novel pyrazole-containing therapeutics with improved efficacy and safety profiles. As our understanding of the molecular basis of disease continues to expand, the privileged pyrazole motif is poised to remain at the forefront of medicinal chemistry and drug discovery for years to come.

References

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. Retrieved from [Link]

-

Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. (n.d.). SciSpace. Retrieved from [Link]

-

Kinetics of pyrazole inhibition. Competitive inhibition plot for... (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved from [Link]

-

Flowchart representing the major steps during X-ray crystallography.... (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/figure/Flowchart-representing-the-major-steps-during-X-ray-crystallography-The-protein_fig1_262196859]([Link] crystallography-The-protein_fig1_262196859)

-

Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]

-

Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. (n.d.). PubMed. Retrieved from [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). ResearchGate. Retrieved from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved from [Link]

-

Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

- Active-site studies of enzymes by X-ray diffraction methods. (n.d.). [No Source Found].

-

Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved from [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. Retrieved from [Link]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. Retrieved from [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). [No Source Found].

-

Dot Language (graph based diagrams). (2018). Medium. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central. Retrieved from [Link]

-

Structure of the liver alcohol dehydrogenase-NAD+-pyrazole complex as determined by 15N NMR spectroscopy. (n.d.). PubMed. Retrieved from [Link]

-

IC50. (n.d.). Wikipedia. Retrieved from [Link]

-

6.4: Enzyme Inhibition. (2025). Biology LibreTexts. Retrieved from [Link]

-

Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

-

Efficacy and Safety of Celecoxib Versus Placebo in the Treatment of Patients With Osteoarthritis of the Knee Who Were Unresponsive to Naproxen and Ibuprofen. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. (n.d.). PubMed Central. Retrieved from [Link]

-

enzyme kinetics & the Lineweaver-Burk equation. (2021). YouTube. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Retrieved from [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [No Source Found].

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

-

How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025). YouTube. Retrieved from [Link]

-

The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). NIH. Retrieved from [Link]

-

What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]

-

Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

-

Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. 2minutemedicine.com [2minutemedicine.com]

- 14. biologiachile.cl [biologiachile.cl]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Solubility and Stability

Foreword: The Imperative of Pre-formulation Studies

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of a molecule's fundamental physicochemical properties. These properties, principally solubility and stability, are the bedrock upon which all subsequent formulation and development activities are built. An incomplete or inaccurate understanding of these core attributes can lead to costly delays, suboptimal formulations, and, in the worst-case scenario, the failure of a potentially valuable therapeutic agent.

This guide provides an in-depth technical framework for the comprehensive evaluation of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid , a novel pyrazole-containing compound. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1] The butanoic acid side chain introduces a handle for modulating solubility and potential formulation as a salt. The chloro-substitution on the pyrazole ring may influence both lipophilicity and the electronic nature of the heterocyclic system.[2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that explains not just what to do, but why each experimental choice is made. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and provide a robust foundation for informed decision-making in the drug development process.

Molecular Overview and Predicted Physicochemical Properties

1.1 Chemical Structure and Functional Groups

This compound is comprised of a 4-chloropyrazole ring linked via a nitrogen atom to a butanoic acid chain. The key functional groups that will dictate its physicochemical behavior are:

-

The Pyrazole Ring: An aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring system is generally stable.[3]

-

The Carboxylic Acid: A weak acid that will ionize at physiological pH, significantly influencing aqueous solubility.

-

The Butyl Linker: A flexible, lipophilic chain.

-

The Chloro-substituent: An electron-withdrawing group that can impact the pKa of the pyrazole ring and the overall lipophilicity of the molecule.

1.2 Predicted Properties

| Property | Prediction | Rationale |

| Aqueous Solubility | pH-dependent; higher solubility at pH > pKa | The carboxylic acid will be deprotonated to the more soluble carboxylate form at higher pH. |

| Organic Solvent Solubility | Good solubility in polar aprotic and protic solvents | The pyrazole ring and the overall molecular structure suggest compatibility with solvents like methanol, ethanol, DMSO, and acetone.[5] |

| pKa | Expected to have at least one pKa for the carboxylic acid (around 4-5) and potentially a very weak basic pKa for the pyrazole nitrogen. | |

| LogP | Moderately lipophilic | The combination of the chloro-pyrazole and the butyl chain suggests a balance between hydrophilic and lipophilic character. |

| Stability | The pyrazole ring is generally stable, but the molecule could be susceptible to hydrolysis at extreme pH and temperature. | Pyrazole-containing compounds are known for their stability, making them attractive scaffolds in drug design.[3] |

Comprehensive Solubility Determination

The solubility of a potential drug candidate is a critical parameter that influences its absorption, distribution, and overall bioavailability. A thorough understanding of its solubility in various media is therefore non-negotiable.

2.1 Aqueous Solubility as a Function of pH

The pH-dependent solubility profile is arguably the most important solubility characteristic for a molecule with an ionizable group. This is because the pH of the gastrointestinal tract varies significantly, which will directly impact the dissolution and absorption of an orally administered drug.

Causality behind Experimental Choices: We will use the shake-flask method, a gold-standard technique for determining thermodynamic solubility. By measuring solubility across a range of pH values, we can determine the intrinsic solubility (S₀) of the unionized form and the solubility at different ionization states.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers). Verify the pH of each buffer before use.

-

Sample Preparation: Add an excess of this compound to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Verification: Measure the final pH of each saturated solution to ensure it has not changed significantly during the experiment.

2.2 Solubility in Organic Solvents and Biorelevant Media

Solubility in organic solvents is important for process chemistry and the development of analytical methods. Solubility in biorelevant media can provide a more in vitro relevant prediction of in vivo dissolution.

Causality behind Experimental Choices: Testing solubility in a range of organic solvents with varying polarities will provide a comprehensive picture of the compound's solvation properties. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), contain surfactants that mimic the conditions in the human gut.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

-

Biorelevant Media Preparation: Prepare SGF (without enzymes) and FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) according to established recipes.

-

Equilibration and Quantification: Follow the same shake-flask methodology as described for aqueous solubility determination.

Data Presentation:

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | |

| pH 4.0 Buffer | 25 | |

| pH 7.4 Buffer | 25 | |

| pH 10.0 Buffer | 25 | |

| Water | 25 | |

| Ethanol | 25 | |

| Propylene Glycol | 25 | |

| DMSO | 25 | |

| SGF (pH 1.2) | 37 | |

| FaSSIF (pH 6.5) | 37 | |

| FeSSIF (pH 5.0) | 37 |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[6] They are designed to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7]

Causality behind Experimental Choices: By subjecting the compound to stress conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential liabilities. The choice of stressors (acid, base, oxidation, heat, and light) is based on common degradation pathways for organic molecules.[8]

3.1 Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

3.2 Step-by-Step Protocols for Stress Conditions

For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[6]

3.2.1 Acid and Base Hydrolysis

-

Sample Preparation: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours).

-

Neutralization: Neutralize the aliquots before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze by HPLC.

3.2.2 Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Store at room temperature.

-

Time Points and Analysis: Withdraw aliquots and analyze at appropriate time points.

3.2.3 Thermal Degradation

-

Solid State: Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Store a solution of the compound (in a suitable solvent) at the same temperature.

-

Time Points and Analysis: At each time point, dissolve the solid sample or dilute the solution sample for analysis.

3.2.4 Photostability

-

Sample Preparation: Expose both solid and solution samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

Control: A dark control sample should be stored under the same conditions.

-

Analysis: Analyze the samples after the specified exposure period.

3.3 Analytical Methodology: The Key to Meaningful Data

A robust, stability-indicating analytical method is essential for separating the parent compound from all potential degradation products.

Method Development Strategy:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of the parent compound and any degradation products.

Data Interpretation and Reporting:

| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |

| 0.1 N HCl, 60°C, 24h | ||||

| 0.1 N NaOH, 60°C, 24h | ||||

| 3% H₂O₂, RT, 24h | ||||

| 80°C (Solid), 48h | ||||

| 80°C (Solution), 48h | ||||

| Photolytic (ICH Q1B) |

Long-Term Stability Studies

Once the intrinsic stability of the molecule has been assessed through forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a retest period or shelf life.[9]

Protocol Outline:

-

Storage Conditions: Store the drug substance under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Testing: Analyze the samples for appearance, assay, purity, and any other relevant quality attributes.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of this compound. By following these detailed protocols and understanding the rationale behind them, researchers can generate a robust data package that will be invaluable for guiding formulation development, ensuring regulatory compliance, and ultimately, maximizing the potential for success of this promising compound. The principles and methodologies described herein are fundamental to the broader practice of pharmaceutical sciences and serve as a testament to the importance of a thorough and early understanding of a molecule's physicochemical properties.

References

-

PubChem. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

RSC Publishing. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

PubMed. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]

-

ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 627-00-9: 4-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. onyxipca.com [onyxipca.com]

Methodological & Application

Synthesis of 4-(4-chloro-1H-pyrazol-1-yl)butanoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodologies.

Introduction

Substituted pyrazoles are a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a halogenated pyrazole moiety linked to a flexible butanoic acid chain. This structural motif is of significant interest for the development of novel therapeutic agents, as the pyrazole ring can engage in various biological interactions, while the carboxylic acid group provides a handle for further chemical modifications or can act as a key pharmacophoric feature.

This protocol outlines a reliable two-step synthesis commencing with the N-alkylation of 4-chloropyrazole followed by the hydrolysis of the resulting ester intermediate.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the N-alkylation of 4-chloropyrazole with ethyl 4-bromobutanoate under basic conditions to form the intermediate, ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

| Reagent/Solvent | Supplier | Grade |

| 4-Chloropyrazole | Commercially Available | ≥97% |

| Ethyl 4-bromobutanoate | Commercially Available | ≥98% |

| Sodium hydride (60% dispersion in mineral oil) | Commercially Available | Reagent Grade |

| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous, ≥99.8% |

| Sodium hydroxide (NaOH) | Commercially Available | ≥97%, pellets |

| Methanol (MeOH) | Commercially Available | ACS Grade |

| Diethyl ether (Et₂O) | Commercially Available | Anhydrous |

| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |

| Hexanes | Commercially Available | ACS Grade |

| Hydrochloric acid (HCl) | Commercially Available | 37% |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | Laboratory Grade |

| Deuterated chloroform (CDCl₃) | Commercially Available | for NMR |

| Deuterated dimethyl sulfoxide (DMSO-d₆) | Commercially Available | for NMR |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Melting Point: Determined using a standard melting point apparatus.

-

Thin Layer Chromatography (TLC): Performed on silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm).

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate